tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate
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Overview
Description
tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and an aminopropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include palladium catalysts, protecting groups like Boc (tert-butoxycarbonyl), and various solvents such as methylene chloride and chloroform .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nucleophile or electrophile used.
Scientific Research Applications
tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and pyrrolidine derivatives, such as:
- tert-Butyl carbamate
- Ethyl carbamate
- Pyrrolidine-3-carboxylic acid derivatives
Uniqueness
tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications .
Properties
Molecular Formula |
C14H27N3O3 |
---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylcarbamate |
InChI |
InChI=1S/C14H27N3O3/c1-6-17(13(19)20-14(3,4)5)11-7-8-16(9-11)12(18)10(2)15/h10-11H,6-9,15H2,1-5H3 |
InChI Key |
SSCBCHWPTFFJMC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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